BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacological Profile of S107 Hydrochloride:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: S107

Cat. No.: B7852656

For Researchers, Scientists, and Drug Development
Professionals

Introduction

S107 hydrochloride is a novel small molecule belonging to the 1,4-benzothiazepine class of
compounds, recognized for its specific stabilizing effect on the ryanodine receptor 2 (RyR2).[1]
[2][3] RyR2 channels are critical intracellular calcium release channels located on the
sarcoplasmic reticulum (SR) of cardiomyocytes and neurons, playing a pivotal role in
excitation-contraction coupling and neuronal signaling. Dysregulation of RyR2, often
characterized by a diastolic "calcium leak," is implicated in the pathophysiology of various
cardiovascular and neurological disorders, including catecholaminergic polymorphic ventricular
tachycardia (CPVT), heart failure, and Alzheimer's disease.[4][5] S107 acts as a "Rycal"
(ryanodine receptor stabilizer) by enhancing the binding of the regulatory protein calstabin2
(also known as FKBP12.6) to the RyR2 channel, thereby preventing this pathological calcium
leakage.[2][5][6] This technical guide provides a comprehensive overview of the
pharmacological profile of S107 hydrochloride, detailing its mechanism of action, quantitative
pharmacological data, and key experimental methodologies.

Chemical and Physical Properties
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Property Value Reference

2,3,4,5-Tetrahydro-7-methoxy-

Chemical Name 4-methyl-1,4-benzothiazepine [3]
hydrochloride
CAS Number 1357476-46-0 [3]
Molecular Formula C11H15NOS - HCI N/A
Molecular Weight 245.77 g/mol [3]
Appearance Solid [1]
Purity >98% (HPLC) [1]
Solubility DMSO: 24 mg/mL (97.65 mM) [2]

Mechanism of Action

The primary mechanism of action of S107 hydrochloride involves the stabilization of the closed
state of the RyR2 channel. This is achieved by enhancing the binding affinity of calstabin2 to
RyR2.[2][5] Under pathological conditions, such as PKA-mediated hyperphosphorylation or
mutations in the RyR2 gene, calstabin2 can dissociate from the RyR2 complex. This
dissociation leads to an unstable, "leaky" channel that allows for inappropriate diastolic calcium
release from the sarcoplasmic reticulum. S107 effectively counteracts this by promoting the re-
association of calstabin2 with RyR2, thus restoring normal channel function and preventing the
detrimental calcium leak.[5][6]

Signaling Pathway of S107 Action
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Figure 1: Signaling pathway of S107 hydrochloride in stabilizing RyR2 channels.
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Quantitative Pharmacological Data

While specific Ki and IC50 values for S107 hydrochloride are not consistently reported across
publicly available literature in a standardized format, its biological activity has been
characterized at various concentrations. The compound is reported to enhance calstabin2
binding to RyR2 at low nanomolar concentrations.[6] In cellular assays, pre-incubation with 10
UM S107 significantly decreases the percentage of CPVT-hiPSC-CMs presenting delayed
afterdepolarizations (DADSs) to 25%.[6] Further dose-response studies are required to establish
a more precise quantitative profile.

Parameter Value Cell[Tissue Model Reference
Effective o

) Low nanomolar RyR2 binding assays [6]
Concentration

o 10 puM (reduces DADs _
DADs Inhibition CPVT-hiPSC-CMs [6]
to 25%)

_ _ RyR2-S2808D +/+
In vivo dosage (mice) 20 mg/kg/day i [7]
mice

Selectivity

S107 exhibits a high degree of selectivity for the RyR2 channel. Screening against a panel of
over 400 receptors, enzymes, and other ion channels showed no significant interaction at
concentrations up to 10 uM.[1] This includes a lack of effect on other cardiac ion channels such
as voltage-gated Na+, K+, and Ca2+ channels at these concentrations, highlighting its specific
mechanism of action.[1]

Experimental Protocols
Co-Immunoprecipitation of RyR2 and Calstabin2

This protocol is designed to assess the effect of S107 on the interaction between RyR2 and
calstabin2 in cellular or tissue lysates.

Methodology:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b7852656?utm_src=pdf-body
https://www.medchemexpress.com/S107.html
https://www.benchchem.com/product/b7852656?utm_src=pdf-body
https://www.medchemexpress.com/S107.html
https://www.medchemexpress.com/S107.html
https://www.medchemexpress.com/S107.html
https://www.researchgate.net/figure/S107-improves-cardiac-function-in-RyR2-S2808D-mice-A-Echocardiographic_fig8_49630228?_sg=GgIeK3zwOGF0DskrOA__FnToEwUsJtKNnmfljhdWYAyIi9yWlnxvdaVQQEvNmI57FW_CKDzm7L8tp5MGMwHAVu-4Lbzi5eVUhCO8orrplg
https://www.benchchem.com/product/b7852656?utm_src=pdf-body
https://www.probechem.com/products_S107.html
https://www.probechem.com/products_S107.html
https://www.benchchem.com/product/b7852656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7852656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Cell/Tissue Lysis: Homogenize cells or tissue samples in a suitable lysis buffer containing
protease and phosphatase inhibitors.

e Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific
binding.

e Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at
4°C.

e Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture
and incubate for 2-4 hours at 4°C to capture the immune complexes.

» Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to
remove non-specifically bound proteins.

e Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

o Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF
membrane, and probe with antibodies against RyR2 and calstabin2 to detect the co-
immunoprecipitated proteins.

Measurement of Sarcoplasmic Reticulum Calcium Leak

This protocol describes a method to quantify the diastolic calcium leak from the sarcoplasmic
reticulum in isolated cardiomyocytes.

Methodology:

o Cardiomyocyte Isolation: Isolate ventricular myocytes from animal hearts (e.g., mouse, rat)
by enzymatic digestion.

e Fluorescent Dye Loading: Load the isolated cardiomyocytes with a calcium-sensitive
fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.

o Perfusion and Stimulation: Place the dye-loaded cells in a perfusion chamber on an inverted
microscope and perfuse with a physiological salt solution. Electrically stimulate the cells to
elicit calcium transients.
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+ Calcium Leak Measurement: After a period of steady-state stimulation, stop the electrical
pacing. The subsequent rise in diastolic calcium concentration, often measured as an
increase in spontaneous calcium sparks or waves, reflects the SR calcium leak.

+ Drug Application: Perfuse the cells with a solution containing S107 hydrochloride at the
desired concentration and repeat the calcium leak measurement to assess its inhibitory
effect.

Experimental Workflow for Assessing S107 Efficacy
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Figure 2: Experimental workflow for evaluating the efficacy of S107 hydrochloride.

Preclinical and Clinical Development

Preclinical studies in animal models of CPVT have demonstrated that S107 can prevent stress-
induced ventricular arrhythmias.[6] In a mouse model of Duchenne muscular dystrophy, $S107
has been shown to improve muscle function and increase exercise performance. While S107
itself has been primarily a research compound, the principle of RyR2 stabilization has prompted
the development of other compounds. For instance, a structurally related compound, CIN-107
(baxdrostat), is in clinical trials for uncontrolled hypertension. However, it is important to note
that the clinical development of compounds directly targeting RyR2 stabilization for arrhythmias
is an ongoing area of research.

Conclusion

S$107 hydrochloride is a highly selective and potent stabilizer of the ryanodine receptor 2. Its
mechanism of action, centered on enhancing the binding of calstabin2 to RyR2, effectively
mitigates the pathological sarcoplasmic reticulum calcium leak associated with various cardiac
and neurological diseases. The preclinical data strongly support its therapeutic potential.
Further clinical investigation of RyR2 stabilizers based on the pharmacological profile of S107
is warranted to translate these promising findings into novel therapies for patients with
conditions driven by RyR2 dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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